molecular formula C23H18ClNO4 B14707421 Pyridine, 2,4,6-triphenyl-, perchlorate CAS No. 23056-53-3

Pyridine, 2,4,6-triphenyl-, perchlorate

Cat. No.: B14707421
CAS No.: 23056-53-3
M. Wt: 407.8 g/mol
InChI Key: ZFQMMAQBPGUVCQ-UHFFFAOYSA-N
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Description

Pyridine, 2,4,6-triphenyl-, perchlorate is a heterocyclic aromatic compound with a molecular formula of C23H17NClO4 It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by phenyl groups, and it is associated with a perchlorate anion

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,4,6-triphenyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine derivatives with reduced phenyl groups.

Scientific Research Applications

Pyridine, 2,4,6-triphenyl-, perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridine, 2,4,6-triphenyl-, perchlorate involves its interaction with molecular targets through its aromatic and heterocyclic structure. It can form coordination complexes with metal ions, influencing various biochemical pathways. The phenyl groups enhance its ability to participate in π-π stacking interactions, which are crucial in many biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenylpyridine: Similar in structure but without the perchlorate anion.

    2,4,6-Trisubstituted Pyridines: Compounds with different substituents at positions 2, 4, and 6.

Uniqueness

Pyridine, 2,4,6-triphenyl-, perchlorate is unique due to the presence of the perchlorate anion, which can influence its solubility, stability, and reactivity compared to other 2,4,6-trisubstituted pyridines. This makes it particularly valuable in specific industrial and research applications where these properties are desired .

Properties

CAS No.

23056-53-3

Molecular Formula

C23H18ClNO4

Molecular Weight

407.8 g/mol

IUPAC Name

perchloric acid;2,4,6-triphenylpyridine

InChI

InChI=1S/C23H17N.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;(H,2,3,4,5)

InChI Key

ZFQMMAQBPGUVCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4.OCl(=O)(=O)=O

Origin of Product

United States

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